molecular formula C14H17Cl2N3O4 B6607758 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride CAS No. 2839139-89-6

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride

Cat. No.: B6607758
CAS No.: 2839139-89-6
M. Wt: 362.2 g/mol
InChI Key: QDXSWAYUVVAWFV-UHFFFAOYSA-N
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Description

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C14H15N3O4·2HCl. This compound is known for its unique structure, which includes a quinazoline core, a morpholine ring, and a carboxylic acid group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the quinazoline intermediate with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazoline core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride
  • 4-oxo-3,4-dihydroquinazoline derivatives
  • Morpholine-containing heterocycles

Uniqueness

2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride is unique due to its specific combination of a quinazoline core, morpholine ring, and carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4.2ClH/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17;;/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXSWAYUVVAWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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